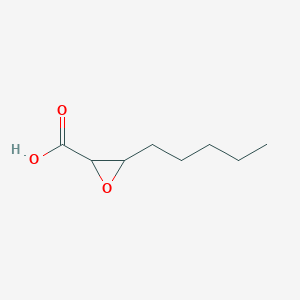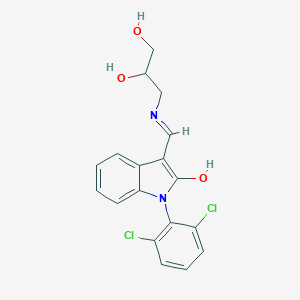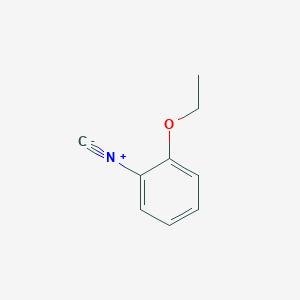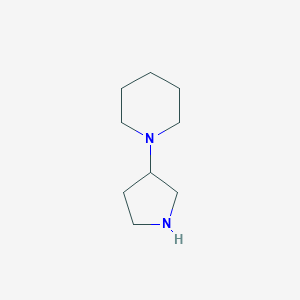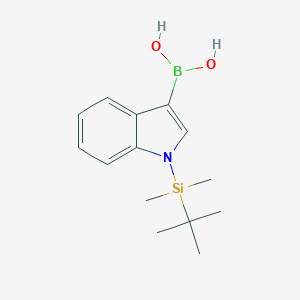
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one, also known as EFDB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of ketones and is widely used in various laboratory experiments due to its unique properties.
Wirkmechanismus
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft and enhancing its effects on the nervous system.
Biochemical and Physiological Effects:
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been shown to have various biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models. It also has analgesic properties and has been used to alleviate pain in various experimental models. 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been shown to have anti-inflammatory effects and has been used to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has several advantages for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the role of acetylcholine in various physiological processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors of acetylcholinesterase and the study of the potential therapeutic applications of 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one.
Synthesemethoden
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one can be synthesized by reacting 3-methyl-2-butanone with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been used to study the role of acetylcholine in various physiological processes such as memory, learning, and muscle contraction.
Eigenschaften
CAS-Nummer |
165544-40-1 |
|---|---|
Produktname |
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one |
Molekularformel |
C7H12F2O2 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-ethoxy-1,1-difluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C7H12F2O2/c1-4-11-7(8,9)6(10)5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
XDYZEGZMONCOAV-UHFFFAOYSA-N |
SMILES |
CCOC(C(=O)C(C)C)(F)F |
Kanonische SMILES |
CCOC(C(=O)C(C)C)(F)F |
Synonyme |
2-Butanone, 1-ethoxy-1,1-difluoro-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



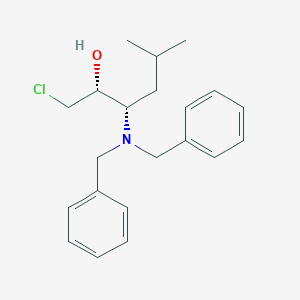
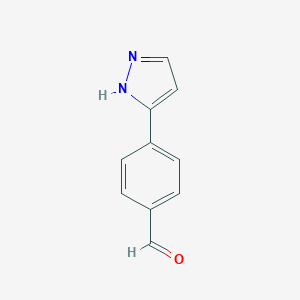
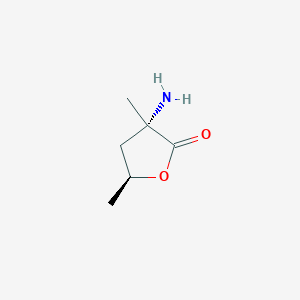
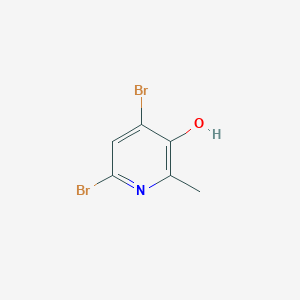
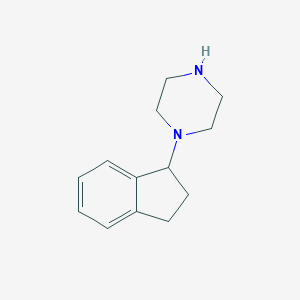
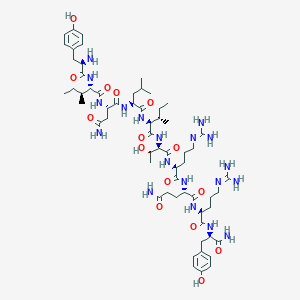
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
